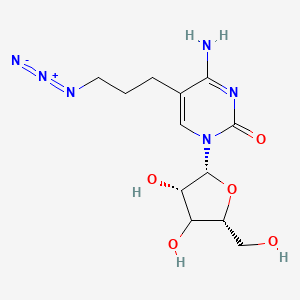

5-(3-Azidopropyl)cytidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

Molecular Formula |

C12H18N6O5 |

|---|---|

Molecular Weight |

326.31 g/mol |

IUPAC Name |

4-amino-5-(3-azidopropyl)-1-[(2R,3S,5R)-3,4-dihydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidin-2-one |

InChI |

InChI=1S/C12H18N6O5/c13-10-6(2-1-3-15-17-14)4-18(12(22)16-10)11-9(21)8(20)7(5-19)23-11/h4,7-9,11,19-21H,1-3,5H2,(H2,13,16,22)/t7-,8?,9+,11-/m1/s1 |

InChI Key |

YWZOTQGMVISLQT-IPILIZDMSA-N |

Isomeric SMILES |

C1=C(C(=NC(=O)N1[C@H]2[C@H](C([C@H](O2)CO)O)O)N)CCCN=[N+]=[N-] |

Canonical SMILES |

C1=C(C(=NC(=O)N1C2C(C(C(O2)CO)O)O)N)CCCN=[N+]=[N-] |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to the Synthesis of 5-(3-Azidopropyl)cytidine

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Azidopropyl)cytidine is a modified nucleoside of significant interest in the field of bioconjugation and nucleic acid chemistry. Its azido (B1232118) functionality serves as a versatile chemical handle for "click chemistry" reactions, enabling the efficient and specific labeling of RNA and DNA. This allows for the investigation of nucleic acid localization, trafficking, and interactions within complex biological systems. This technical guide provides a comprehensive overview of a plausible synthetic pathway for this compound, detailing the necessary experimental protocols and summarizing key quantitative data.

Synthesis Pathway Overview

The synthesis of this compound is a multi-step process that begins with the commercially available nucleoside, cytidine (B196190). The core strategy involves the introduction of a three-carbon chain at the C5 position of the pyrimidine (B1678525) ring, followed by the conversion of a terminal functional group to an azide (B81097). The overall synthetic route can be broken down into the following key stages:

-

Protection of Cytidine: The hydroxyl groups of the ribose sugar and the exocyclic amino group of the cytosine base are protected to prevent unwanted side reactions in subsequent steps.

-

Iodination at C5: An iodine atom is introduced at the C5 position of the protected cytidine, creating a reactive site for carbon-carbon bond formation.

-

Heck Coupling: A palladium-catalyzed Heck coupling reaction is employed to introduce a three-carbon chain with a terminal hydroxyl group at the C5 position.

-

Reduction of the Allylic Double Bond: The double bond introduced during the Heck coupling is reduced to a saturated propyl chain.

-

Conversion to the Azide: The terminal hydroxyl group is converted to the desired azide functionality.

-

Deprotection: All protecting groups are removed to yield the final product, this compound.

The logical flow of this synthesis is depicted in the following diagram:

Experimental Protocols and Data

The following sections provide detailed experimental procedures for each step of the synthesis. The protocols are based on established methodologies for nucleoside modifications.

Step 1: Protection of Cytidine

To ensure regioselective modification at the C5 position, the hydroxyl groups of the ribose moiety and the exocyclic amine are typically protected. A common strategy involves the use of silyl (B83357) ethers for the hydroxyls and an acyl group for the amine.

Experimental Protocol:

-

Silylation of Ribose Hydroxyls: To a solution of cytidine in anhydrous pyridine, add an excess of a silylating agent (e.g., tert-butyldimethylsilyl chloride, TBDMSCl). The reaction is typically stirred at room temperature until completion, as monitored by thin-layer chromatography (TLC).

-

Acylation of the Exocyclic Amine: Following silylation, an acylating agent (e.g., benzoyl chloride or acetyl chloride) is added to the reaction mixture to protect the N4-amino group.

-

Work-up and Purification: The reaction is quenched with methanol (B129727) and the solvent is removed under reduced pressure. The residue is then purified by column chromatography on silica (B1680970) gel to yield the fully protected cytidine.

| Reagent/Parameter | Value/Condition |

| Starting Material | Cytidine |

| Silylating Agent | TBDMSCl |

| Acylating Agent | Benzoyl Chloride |

| Solvent | Anhydrous Pyridine |

| Temperature | Room Temperature |

| Typical Yield | > 85% |

Step 2: Iodination at C5

The C5 position of the protected cytidine is activated for subsequent coupling reactions by introducing an iodine atom.

Experimental Protocol:

-

To a solution of the protected cytidine in an appropriate solvent such as N,N-dimethylformamide (DMF), add N-iodosuccinimide (NIS).

-

The reaction mixture is heated (e.g., to 50 °C) and stirred for several hours until the starting material is consumed (monitored by TLC).

-

The reaction is cooled to room temperature, and the solvent is removed in vacuo.

-

The crude product is purified by silica gel column chromatography to afford the 5-iodo-protected-cytidine.

| Reagent/Parameter | Value/Condition |

| Starting Material | Protected Cytidine |

| Iodinating Agent | N-Iodosuccinimide (NIS) |

| Solvent | DMF |

| Temperature | 50 °C |

| Typical Yield | 70-80% |

Step 3: Heck Coupling with Allyl Alcohol

This crucial step forms the carbon-carbon bond at the C5 position, introducing the three-carbon chain.

Experimental Protocol:

-

A mixture of the 5-iodo-protected-cytidine, a palladium catalyst (e.g., Pd(OAc)₂), a phosphine (B1218219) ligand (e.g., PPh₃), and a base (e.g., NaOAc) is dissolved in a suitable solvent such as DMF.

-

Allyl alcohol is added to the mixture.

-

The reaction is heated under an inert atmosphere (e.g., argon or nitrogen) until the starting material is consumed.

-

The reaction mixture is cooled, filtered to remove the catalyst, and the solvent is evaporated.

-

The residue is purified by column chromatography to yield 5-(3-hydroxypropenyl)-protected-cytidine.

| Reagent/Parameter | Value/Condition |

| Starting Material | 5-Iodo-Protected-Cytidine |

| Catalyst | Pd(OAc)₂ |

| Ligand | PPh₃ |

| Base | NaOAc |

| Coupling Partner | Allyl Alcohol |

| Solvent | DMF |

| Temperature | 80-100 °C |

| Typical Yield | 50-70% |

Step 4: Reduction of the Allylic Double Bond

The newly introduced double bond is reduced to a single bond to form the propyl chain.

Experimental Protocol:

-

The 5-(3-hydroxypropenyl)-protected-cytidine is dissolved in a solvent such as methanol or ethanol.

-

A hydrogenation catalyst, typically palladium on carbon (Pd/C), is added to the solution.

-

The reaction mixture is stirred under a hydrogen atmosphere (using a balloon or a hydrogenation apparatus) at room temperature until the reaction is complete.

-

The catalyst is removed by filtration through Celite, and the solvent is evaporated to give the 5-(3-hydroxypropyl)-protected-cytidine, which is often used in the next step without further purification.

| Reagent/Parameter | Value/Condition |

| Starting Material | 5-(3-Hydroxypropenyl)-Protected-Cytidine |

| Catalyst | 10% Pd/C |

| Solvent | Methanol or Ethanol |

| Atmosphere | Hydrogen (1 atm) |

| Temperature | Room Temperature |

| Typical Yield | > 90% |

Step 5: Conversion to the Azide

The terminal hydroxyl group is converted to an azide, which is the key functionality for click chemistry.

Experimental Protocol:

-

The 5-(3-hydroxypropyl)-protected-cytidine is dissolved in an appropriate solvent (e.g., DMF or THF).

-

The hydroxyl group is first converted to a good leaving group, for example, by reaction with methanesulfonyl chloride (MsCl) or p-toluenesulfonyl chloride (TsCl) in the presence of a base like triethylamine (B128534) (TEA).

-

After formation of the mesylate or tosylate intermediate, sodium azide (NaN₃) is added to the reaction mixture.

-

The reaction is heated to facilitate the SN2 displacement of the leaving group by the azide anion.

-

After completion, the reaction is worked up by partitioning between an organic solvent and water. The organic layer is dried and concentrated.

-

The crude product is purified by column chromatography to give 5-(3-azidopropyl)-protected-cytidine.

| Reagent/Parameter | Value/Condition |

| Starting Material | 5-(3-Hydroxypropyl)-Protected-Cytidine |

| Activating Agent | MsCl or TsCl |

| Base | Triethylamine |

| Azide Source | Sodium Azide (NaN₃) |

| Solvent | DMF or THF |

| Temperature | 60-80 °C |

| Typical Yield | 70-90% |

Step 6: Deprotection

In the final step, all protecting groups are removed to yield the target molecule.

Experimental Protocol:

-

Silyl Group Removal: The silyl protecting groups are typically removed using a fluoride (B91410) source such as tetrabutylammonium (B224687) fluoride (TBAF) in THF.

-

Acyl Group Removal: The N4-acyl protecting group is removed by treatment with a basic solution, such as aqueous ammonia (B1221849) or a solution of sodium methoxide (B1231860) in methanol.

-

Purification: The final product is purified by reverse-phase high-performance liquid chromatography (RP-HPLC) to yield pure this compound.

| Reagent/Parameter | Value/Condition |

| Silyl Deprotection | TBAF in THF |

| Acyl Deprotection | Aqueous Ammonia or NaOMe in Methanol |

| Purification | RP-HPLC |

| Typical Yield | 60-80% |

Summary of Quantitative Data

The following table summarizes the typical yields for each step of the synthesis of this compound.

| Step | Transformation | Typical Yield (%) |

| 1 | Protection of Cytidine | > 85 |

| 2 | Iodination at C5 | 70 - 80 |

| 3 | Heck Coupling | 50 - 70 |

| 4 | Reduction of Double Bond | > 90 |

| 5 | Conversion to Azide | 70 - 90 |

| 6 | Deprotection | 60 - 80 |

| Overall | - | ~15 - 35 |

Conclusion

The synthesis of this compound is a challenging but feasible multi-step process that provides a valuable tool for chemical biology and drug discovery. The pathway outlined in this guide, involving protection, iodination, Heck coupling, reduction, azidation, and deprotection, represents a robust approach to obtaining this important modified nucleoside. Careful optimization of each step is crucial for achieving a satisfactory overall yield. The detailed protocols and data presented herein should serve as a valuable resource for researchers embarking on the synthesis of this and related C5-functionalized cytidine analogues.

An In-depth Technical Guide to 5-(3-Azidopropyl)cytidine

This technical guide provides a comprehensive overview of the chemical structure, properties, and proposed synthesis of 5-(3-Azidopropyl)cytidine. The information is intended for researchers, scientists, and professionals in the field of drug development and chemical biology.

Chemical Structure and Properties

This compound is a modified nucleoside, specifically a cytidine (B196190) analog, that incorporates an azidopropyl group at the 5-position of the cytosine base. This modification makes it a valuable tool in bioconjugation and chemical biology research, particularly in applications involving "click chemistry".

Table 1: Chemical Identifiers and Properties of this compound

| Identifier/Property | Value |

| IUPAC Name | 4-amino-1-((2R,3R,4S,5R)-3,4-dihydroxy-5-(hydroxymethyl)tetrahydrofuran-2-yl)-5-(3-azidopropyl)pyrimidin-2(1H)-one |

| Molecular Formula | C₁₂H₁₈N₆O₅ |

| SMILES | O[C@H]1--INVALID-LINK----INVALID-LINK--O[C@@H]1CO[1][2] |

| InChI | Data not publicly available |

| InChIKey | Data not publicly available |

| Molecular Weight | 326.31 g/mol |

| Appearance | Presumed to be a solid |

| Solubility | Expected to be soluble in polar organic solvents and aqueous solutions |

Caption: 2D Chemical Structure of this compound.

Proposed Synthesis Protocol

A specific, detailed experimental protocol for the synthesis of this compound is not publicly documented. However, a plausible synthetic route can be proposed based on established methods for the C5-alkylation of pyrimidine (B1678525) nucleosides and the subsequent introduction of an azide (B81097) functionality. The synthesis would likely proceed via a two-step process involving a Heck or Sonogashira coupling followed by reduction and azidation, or direct coupling with a suitable alkyl halide followed by azidation.

A potential general approach involves the palladium-catalyzed coupling of a 5-halogenated cytidine derivative with an appropriate alkylating agent.

Step 1: Synthesis of 5-(3-Halopropyl)cytidine

This step would involve the introduction of a 3-halopropyl group at the C5 position of cytidine. A common method for this is the palladium-catalyzed cross-coupling of 5-iodocytidine (B14750) with a suitable propargyl derivative, followed by reduction, or direct coupling with a 1,3-dihalopropane. For this proposed protocol, we will consider the reaction of a protected 5-iodocytidine with 3-bromopropene followed by hydroboration-oxidation and conversion of the resulting alcohol to a halide.

Materials:

-

Protected 5-iodocytidine (e.g., with acetyl or silyl (B83357) protecting groups for the hydroxyls and exocyclic amine)

-

3-Bromopropene

-

Palladium catalyst (e.g., Pd(PPh₃)₄)

-

Copper(I) iodide (CuI)

-

Triethylamine (TEA)

-

Anhydrous solvent (e.g., DMF or THF)

-

Borane-tetrahydrofuran complex (BH₃·THF)

-

Sodium hydroxide (B78521) (NaOH)

-

Hydrogen peroxide (H₂O₂)

-

Carbon tetrabromide (CBr₄) or N-Bromosuccinimide (NBS)

-

Triphenylphosphine (PPh₃)

Procedure:

-

Protection of Cytidine: The hydroxyl groups of cytidine are protected using standard procedures, for example, with acetic anhydride (B1165640) in pyridine (B92270) to form acetyl esters. The exocyclic amine may also require protection.

-

Iodination: The protected cytidine is iodinated at the C5 position using an appropriate iodinating agent (e.g., iodine monochloride).

-

Sonogashira Coupling: The protected 5-iodocytidine is coupled with 3-bromopropene in the presence of a palladium catalyst and CuI in an anhydrous solvent with a base like TEA.

-

Hydroboration-Oxidation: The resulting 5-allyl-cytidine derivative is subjected to hydroboration-oxidation to convert the terminal alkene to a primary alcohol.

-

Halogenation: The primary alcohol is then converted to the corresponding bromide or chloride using a suitable halogenating agent (e.g., CBr₄/PPh₃ or NBS).

Step 2: Azidation of 5-(3-Halopropyl)cytidine

The terminal halide of the 5-(3-halopropyl)cytidine is then displaced with an azide group.

Materials:

-

Protected 5-(3-halopropyl)cytidine

-

Sodium azide (NaN₃)

-

Polar aprotic solvent (e.g., DMF or DMSO)

Procedure:

-

The protected 5-(3-halopropyl)cytidine is dissolved in a polar aprotic solvent.

-

The reaction mixture is heated to facilitate the nucleophilic substitution.[3][4]

-

The reaction progress is monitored by thin-layer chromatography (TLC).

-

Upon completion, the product is isolated by extraction and purified by column chromatography.

-

Deprotection: The protecting groups are removed using standard deprotection protocols (e.g., treatment with ammonia (B1221849) in methanol (B129727) for acetyl groups) to yield this compound.

Caption: Proposed synthetic workflow for this compound.

Biological Activity and Applications

As a cytidine analog, this compound has the potential for various biological activities. Cytidine analogs are known to act as antimetabolites and can be incorporated into DNA and RNA, potentially disrupting cellular processes. Some cytidine analogs are inhibitors of DNA methyltransferases, which could give them anti-tumor properties.[1][2]

The primary application of this compound is in the field of "click chemistry". The terminal azide group allows for a highly specific and efficient copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) reaction with molecules containing a terminal alkyne. This enables the labeling and detection of nucleic acids, the study of protein-nucleic acid interactions, and the construction of complex biomolecular conjugates.

Caption: Workflow of a typical click chemistry reaction.

Conclusion

This compound is a valuable chemical tool for the study of nucleic acids and their interactions. While detailed experimental data and a specific synthesis protocol are not widely available, its chemical structure and the known reactivity of its functional groups allow for a clear understanding of its potential applications, particularly in bioconjugation via click chemistry. Further research is needed to fully characterize this compound and explore its biological activities.

References

An In-depth Technical Guide to the Core Properties of 5-(3-Azidopropyl)cytidine Nucleoside Analog

For Researchers, Scientists, and Drug Development Professionals

Abstract

5-(3-Azidopropyl)cytidine is a synthetically modified cytidine (B196190) nucleoside analog that holds significant promise for a range of biomedical research applications. Its unique chemical structure, featuring a terminal azide (B81097) group, allows for its use as a versatile tool in "click chemistry" reactions, enabling the labeling and detection of nucleic acids. Furthermore, as a cytidine analog, it is postulated to function as an inhibitor of DNA methyltransferases (DNMTs), enzymes that play a crucial role in epigenetic regulation and are often dysregulated in diseases such as cancer. This technical guide provides a comprehensive overview of the core properties of this compound, including its presumed mechanism of action, potential applications, and detailed experimental protocols for its use. Due to the limited availability of direct quantitative data for this specific analog, this guide also extrapolates from data on structurally and functionally similar compounds to provide a practical framework for its application in research settings.

Core Properties and Specifications

While specific quantitative data for this compound is not extensively available in the public domain, its properties can be inferred from its structure and the known characteristics of similar nucleoside analogs.

| Property | Description | Inferred/Known Value |

| Molecular Formula | C₁₂H₁₈N₆O₅ | 342.31 g/mol |

| Structure | A cytidine nucleoside with a 3-azidopropyl group attached at the 5-position of the cytosine base. | - |

| Purity | Typically >95% for research-grade compounds. | >95% |

| Solubility | Expected to be soluble in aqueous solutions and polar organic solvents like DMSO. | Soluble in DMSO and water |

| Storage | Should be stored at -20°C to maintain stability. | -20°C |

Mechanism of Action: DNA Methyltransferase Inhibition

As a cytidine analog, this compound is hypothesized to exert its biological effects through the inhibition of DNA methyltransferases (DNMTs).[1][2] The established mechanism for cytidine analogs like 5-azacytidine (B1684299) and zebularine (B1662112) involves their incorporation into DNA during replication.[3] Once incorporated, these analogs can form a covalent bond with the DNMT enzyme, effectively trapping it and preventing its catalytic activity.[3] This leads to a passive demethylation of the DNA as subsequent rounds of replication occur without the maintenance of methylation patterns.

Application in Click Chemistry

The presence of a terminal azide group makes this compound a valuable tool for "click chemistry," a set of biocompatible reactions that are rapid, specific, and high-yielding.[1][2] This allows for the covalent labeling of DNA containing this analog with molecules bearing a terminal alkyne. The most common click chemistry reactions are the copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) and the strain-promoted azide-alkyne cycloaddition (SPAAC).

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC)

This reaction is highly efficient but requires a copper catalyst, which can be toxic to living cells. It is therefore more suitable for in vitro applications.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC)

SPAAC utilizes a strained cyclooctyne, which reacts with the azide without the need for a copper catalyst. This makes it ideal for labeling in living cells.

Experimental Protocols

The following protocols are provided as a starting point for researchers and should be optimized for specific experimental systems.

Protocol for DNA Methyltransferase (DNMT) Inhibition Assay

This protocol is adapted from commercially available DNMT activity assay kits and the general principles of DNMT inhibition by cytidine analogs.[4][5][6]

Materials:

-

DNMT enzyme (e.g., DNMT1)

-

S-adenosyl-L-methionine (SAM)

-

DNA substrate (e.g., poly(dI-dC))

-

This compound

-

Assay buffer (e.g., Tris-HCl, pH 7.5, with DTT and EDTA)

-

Detection antibody specific for 5-methylcytosine (B146107)

-

Secondary antibody conjugated to a reporter enzyme (e.g., HRP)

-

Substrate for the reporter enzyme (e.g., TMB)

-

Stop solution (e.g., H₂SO₄)

-

96-well microplate

Procedure:

-

Prepare Reagents: Prepare stock solutions of this compound in a suitable solvent (e.g., DMSO). Prepare working solutions of DNMT enzyme, SAM, and DNA substrate in assay buffer.

-

Set up Reactions: In a 96-well plate, add the assay buffer, DNA substrate, SAM, and varying concentrations of this compound.

-

Initiate Reaction: Add the DNMT enzyme to each well to start the methylation reaction. Include a positive control (no inhibitor) and a negative control (no enzyme).

-

Incubate: Incubate the plate at 37°C for a specified time (e.g., 1-2 hours).

-

Wash: Wash the wells with a suitable wash buffer (e.g., PBS with 0.05% Tween-20) to remove unbound reagents.

-

Antibody Incubation: Add the primary antibody against 5-methylcytosine to each well and incubate at room temperature for 1 hour.

-

Wash: Repeat the wash step.

-

Secondary Antibody Incubation: Add the secondary antibody and incubate at room temperature for 30 minutes.

-

Wash: Repeat the wash step.

-

Develop: Add the reporter enzyme substrate and incubate until a color change is observed.

-

Stop Reaction: Add the stop solution.

-

Read Absorbance: Measure the absorbance at the appropriate wavelength using a microplate reader.

-

Data Analysis: Calculate the percentage of inhibition for each concentration of this compound and determine the IC₅₀ value.

Protocol for In Vitro DNA Labeling via CuAAC

This protocol provides a general method for labeling DNA containing this compound with an alkyne-modified probe.

Materials:

-

DNA containing this compound

-

Alkyne-modified probe (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Sodium ascorbate (B8700270)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other Cu(I)-stabilizing ligand

-

Reaction buffer (e.g., phosphate (B84403) buffer, pH 7)

-

DMSO

Procedure:

-

Prepare Stock Solutions:

-

Alkyne-probe: 10 mM in DMSO

-

CuSO₄: 50 mM in water

-

Sodium ascorbate: 500 mM in water (prepare fresh)

-

THPTA: 100 mM in water

-

-

Prepare Click-IT® Reaction Cocktail: For a 100 µL reaction, mix the following in order:

-

50 µL Reaction buffer

-

10 µL CuSO₄

-

20 µL THPTA

-

10 µL Alkyne-probe

-

10 µL Sodium ascorbate (add last to initiate the reaction)

-

-

Reaction: Add the DNA containing this compound to the reaction cocktail.

-

Incubate: Incubate the reaction at room temperature for 30-60 minutes, protected from light.

-

Purification: Purify the labeled DNA using a suitable method, such as ethanol (B145695) precipitation or a spin column, to remove excess reagents.

Conclusion

This compound is a promising nucleoside analog with dual functionality as a potential DNMT inhibitor and a tool for bioorthogonal labeling of DNA. While direct experimental data for this specific compound is limited, the established principles of cytidine analog-mediated DNMT inhibition and click chemistry provide a strong foundation for its application in molecular biology, epigenetics, and drug discovery. The protocols and information presented in this guide are intended to facilitate the exploration of this compound's properties and to encourage further research into its potential as a valuable molecular probe and therapeutic agent. Researchers are advised to perform careful optimization of the provided protocols for their specific experimental needs.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Mechanism of inhibition of DNA methyltransferases by cytidine analogs in cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. DNA Methyltransferase Activity/Inhibition Assay Kit (Colorimetric), Research Kits - CD BioSciences [epigenhub.com]

- 5. DNA Methyltransferase Activity Assays: Advances and Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 6. EpiQuik DNA Methyltransferase (DNMT) Activity/Inhibition Assay Kit | EpigenTek [epigentek.com]

An In-Depth Technical Guide to 5-(3-Azidopropyl)cytidine as a Click Chemistry Reagent

For Researchers, Scientists, and Drug Development Professionals

Introduction

5-(3-Azidopropyl)cytidine is a chemically modified nucleoside analog that has emerged as a powerful tool in the field of chemical biology and drug development.[1] Its unique structure, featuring a reactive azide (B81097) group appended to the C5 position of the cytidine (B196190) base, enables its use as a versatile reagent in "click chemistry" reactions.[1] This technical guide provides a comprehensive overview of this compound, including its synthesis, properties, and applications, with a focus on its utility in the labeling and analysis of nucleic acids, particularly RNA.

The core utility of this compound lies in its ability to be metabolically incorporated into nascent RNA transcripts within living cells. Once incorporated, the azide moiety serves as a bioorthogonal handle, allowing for the specific and efficient attachment of reporter molecules, such as fluorophores or affinity tags, through copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC) reactions.[1] This enables a wide range of applications, from the visualization of RNA localization and dynamics to the identification of RNA-binding proteins and the mapping of post-transcriptional modifications.[2][3]

Beyond its role in basic research, this compound and similar cytidine analogs hold potential in therapeutic applications. As nucleoside analogs, they can exhibit antimetabolic and antitumor activities, for instance, by inhibiting DNA methyltransferases.[1]

Physicochemical and Spectroscopic Properties

While specific experimental data for this compound is not extensively published, its properties can be inferred from the closely related and well-characterized compound, 5-(3-Azidopropyl)-uridine-5'-triphosphate.

| Property | Value | Reference |

| Molecular Formula | C₁₂H₁₈N₆O₅ (for the nucleoside) | N/A |

| Molecular Weight | 326.31 g/mol (for the nucleoside) | N/A |

| Absorbance Maximum (λmax) | ~260 nm | [4] |

| Molar Extinction Coefficient (ε) | ~8.8 L mmol⁻¹ cm⁻¹ (at pH 7.5) | [4] |

| Purity | Typically ≥ 95% (as determined by HPLC) | [4] |

| Form | Typically a solution in water | [4] |

| Storage Conditions | -20°C | [4] |

Synthesis of this compound and its Triphosphate

The synthesis of this compound can be achieved through a multi-step process, typically starting from a more readily available uridine (B1682114) derivative. The triphosphate form, necessary for enzymatic incorporation into RNA, can then be synthesized chemically or enzymatically.

Synthesis of this compound

A plausible synthetic route involves the following key transformations:

-

Synthesis of a 5-substituted Uracil (B121893) Precursor: The synthesis can initiate from 5-allyluracil or 5-iodouridine. For instance, 5-allyluridine can be prepared from 5-allyluracil.[2]

-

Modification of the 5-position side chain: The allyl group can be converted to a 3-hydroxypropyl group, which is then tosylated or mesylated to create a good leaving group.

-

Introduction of the Azide Group: The tosyl or mesyl group is displaced by an azide group through nucleophilic substitution using a reagent like sodium azide.

-

Conversion of Uracil to Cytosine: The uracil base is then converted to a cytosine base. This can be achieved by treating the protected uridine derivative with a reagent like p-toluenesulfonyl chloride and potassium carbonate, followed by reaction with ammonia.[5]

Synthesis of this compound-5'-triphosphate

The triphosphate form of this compound is essential for its use as a substrate for RNA polymerases. This can be prepared through two main approaches:

-

Chemical Phosphorylation: The nucleoside can be chemically phosphorylated to yield the 5'-triphosphate.[6]

-

Enzymatic Synthesis: A more efficient and regioselective method involves the use of enzymes. Nucleoside kinases can phosphorylate the 5'-hydroxyl group to the monophosphate, which can then be further phosphorylated to the triphosphate by other kinases.[7][8]

Experimental Protocols

The following protocols provide detailed methodologies for the use of this compound in RNA labeling and analysis.

Metabolic Labeling of Nascent RNA in Cell Culture

This protocol describes the incorporation of this compound into the RNA of cultured cells.

Materials:

-

Mammalian cells of interest

-

Complete cell culture medium

-

This compound (stock solution in DMSO)

-

Phosphate-buffered saline (PBS)

-

RNA extraction kit

Procedure:

-

Cell Seeding: Plate cells at a density that ensures they are in the logarithmic growth phase at the time of labeling.

-

Preparation of Labeling Medium: On the day of the experiment, prepare fresh cell culture medium containing the desired final concentration of this compound. A starting concentration range of 10-100 µM is recommended. It is crucial to perform a dose-response curve to determine the optimal concentration that provides sufficient labeling without significant cytotoxicity.

-

Labeling: Remove the existing medium from the cells, wash once with pre-warmed PBS, and add the prepared labeling medium.

-

Incubation: Incubate the cells for a period of 2-24 hours. The optimal incubation time will depend on the transcription rate of the gene(s) of interest and the stability of the RNA.

-

Cell Harvesting: After incubation, aspirate the labeling medium, wash the cells twice with ice-cold PBS, and proceed immediately to total RNA extraction using a standard RNA isolation kit according to the manufacturer's instructions.

Copper(I)-Catalyzed Azide-Alkyne Cycloaddition (CuAAC) of Labeled RNA

This protocol describes the "clicking" of an alkyne-containing reporter molecule to the azide-modified RNA.

Materials:

-

Azide-labeled total RNA (1-10 µg)

-

Alkyne-functionalized reporter molecule (e.g., alkyne-biotin, alkyne-fluorophore)

-

Copper(II) sulfate (B86663) (CuSO₄)

-

Tris(3-hydroxypropyltriazolylmethyl)amine (THPTA) or other copper-chelating ligand

-

Sodium ascorbate

-

RNase-free water

-

RNA cleanup kit

Procedure:

-

In an RNase-free microcentrifuge tube, combine the azide-labeled RNA, the alkyne-reporter molecule, CuSO₄, and THPTA in an appropriate buffer (e.g., phosphate (B84403) buffer).

-

Initiate the reaction by adding freshly prepared sodium ascorbate.

-

Incubate the reaction at room temperature for 30-60 minutes.

-

Purify the labeled RNA using an RNA cleanup kit or ethanol (B145695) precipitation to remove the catalyst and excess reagents.

Strain-Promoted Azide-Alkyne Cycloaddition (SPAAC) of Labeled RNA

This protocol provides a copper-free method for labeling azide-modified RNA, which is particularly useful for in-cell applications.

Materials:

-

Azide-labeled total RNA (1-10 µg) or labeled cells

-

Strained alkyne reporter molecule (e.g., DBCO-fluorophore, BCN-biotin)

-

Phosphate-buffered saline (PBS) or other suitable buffer

-

RNase-free water

Procedure:

-

Combine the azide-labeled RNA with the strained alkyne-reporter molecule in a suitable buffer.

-

Incubate the reaction at room temperature or 37°C. Reaction times for SPAAC are generally longer than for CuAAC and may require several hours to overnight for completion.

-

If the reaction is performed on purified RNA, clean up the sample using an RNA purification kit. If performed in cells, wash the cells to remove excess reporter before downstream analysis.

Data Presentation

While specific quantitative data for this compound is limited in the public domain, the following tables summarize key parameters for closely related azido-nucleosides and click chemistry reactions, which can serve as a valuable reference.

Table 1: Comparison of Azide-Modified Nucleosides for Metabolic Labeling

| Compound | Typical Concentration | Incubation Time | Reported Cytotoxicity (CC₅₀) | Notes | Reference |

| 3'-Azido-3'-deoxy-5-methylcytidine | 10-100 µM | 2-24 hours | 43.5 µM (MCF-7 cells) | May cause chain termination. | [9] |

| 5-Ethynyluridine (5-EU) | 0.1 - 1 mM | 1 - 24 hours | > 1 mM (cell type dependent) | Widely used for RNA labeling. | [9] |

| 4-Thiouridine (4sU) | 100 - 500 µM | 1 - 12 hours | ~500 µM (cell type dependent) | Can be used for crosslinking studies. | [9] |

Table 2: Comparison of Click Chemistry Reactions for RNA Labeling

| Reaction | Catalyst | Typical Reaction Time | Key Advantages | Key Disadvantages |

| CuAAC | Copper(I) | 30-60 minutes | Fast reaction kinetics, high efficiency. | Copper toxicity can be a concern for live-cell imaging. |

| SPAAC | None (strain-promoted) | Several hours to overnight | Copper-free, highly biocompatible, suitable for in vivo applications. | Slower reaction kinetics compared to CuAAC. |

Visualizations

Workflow for Metabolic RNA Labeling and Analysis

The following diagram illustrates the general workflow for utilizing this compound to label and analyze nascent RNA.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. Going global: the new era of mapping modifications in RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Mapping RNA modifications using photo-crosslinking-assisted modification sequencing - PMC [pmc.ncbi.nlm.nih.gov]

- 4. interchim.fr [interchim.fr]

- 5. Labeling and sequencing nucleic acid modifications using bio-orthogonal tools - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Synthesis and antiviral activity of 5-substituted cytidine analogues: identification of a potent inhibitor of viral RNA-dependent RNA polymerases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Bioorthogonal chemistry-based RNA labeling technologies: evolution and current state - PMC [pmc.ncbi.nlm.nih.gov]

- 8. Incorporation of 5-Aza-2'-deoxycytidine-5'-triphosphate into DNA. Interactions with mammalian DNA polymerase alpha and DNA methylase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

azidopropyl modification of cytidine

An In-depth Technical Guide to N4-Azidopropyl Cytidine (B196190) for RNA Modification

For Researchers, Scientists, and Drug Development Professionals

Introduction

The study of RNA dynamics, including transcription, processing, and decay, is fundamental to understanding gene expression and cellular function. Metabolic labeling of nascent RNA with modified nucleosides has emerged as a powerful technique for distinguishing newly synthesized transcripts from the pre-existing RNA pool. These modified nucleosides contain bioorthogonal chemical handles that enable the selective detection, purification, and visualization of RNA.

This technical guide focuses on the N4- (azido-CTP), a versatile chemical tool for RNA biology. The azidopropyl group, attached to the N4 position of the cytidine base, introduces an azide (B81097) moiety—a highly specific and bioorthogonal handle. This azide can be selectively conjugated to alkyne-containing reporter molecules (e.g., fluorophores, biotin) via copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC) or strain-promoted azide-alkyne cycloaddition (SPAAC), collectively known as "click chemistry".[1][2] This methodology allows for robust applications in RNA labeling, imaging, and the identification of RNA-protein interactions.[3][4]

This document provides a comprehensive overview of the synthesis of N4-azidopropyl cytidine and its triphosphate, detailed protocols for its incorporation into cellular RNA, and subsequent detection via click chemistry.

Chemical Synthesis and Biological Incorporation

The utility of N4-azidopropyl cytidine begins with its chemical synthesis, followed by its conversion to the triphosphate form, which can be utilized by cellular machinery.

Synthesis of N4-(3-azidopropyl)cytidine and its Triphosphate

The synthesis of N4-(3-azidopropyl)cytidine is not yet widely documented in a single source. However, a robust synthetic route can be constructed based on established protocols for analogous N4-alkylated cytidines, such as N4-allylcytidine.[5] The process involves the activation of the C4 position of a protected cytidine nucleoside, followed by nucleophilic substitution with 3-azidopropan-1-amine. The resulting modified nucleoside is then phosphorylated to yield the biologically active N4-(3-azidopropyl)cytidine-5'-triphosphate (azido-CTP).

References

- 1. Click chemistry for rapid labeling and ligation of RNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. biosynth.com [biosynth.com]

- 3. Probing Nascent RNA with Metabolic Incorporation of Modified Nucleosides - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Metabolic Incorporation of Azide Functionality into Cellular RNA - PMC [pmc.ncbi.nlm.nih.gov]

- 5. N 4-Allylcytidine: a new nucleoside analogue for RNA labelling and chemical sequencing - PMC [pmc.ncbi.nlm.nih.gov]

5-(3-Azidopropyl)cytidine as a Potential DNA Methyltransferase Inhibitor: A Technical Assessment

A comprehensive review of available scientific literature reveals a notable absence of specific data on 5-(3-Azidopropyl)cytidine as a direct inhibitor of DNA methyltransferases (DNMTs). While the azido-functionalized nucleoside is recognized as a valuable tool in bioconjugation and click chemistry, its potential as an epigenetic modulator through DNMT inhibition remains largely unexplored in published research.

This technical guide, therefore, pivots to provide an in-depth analysis of a closely related and extensively studied class of compounds: 5-substituted cytidine (B196190) analogs. By examining the well-established mechanisms and quantitative data of archetypal DNMT inhibitors like 5-Azacytidine and Decitabine (5-aza-2'-deoxycytidine), we can infer the potential inhibitory pathways and necessary experimental frameworks for evaluating novel compounds such as this compound.

The General Mechanism of 5-Substituted Cytidine Analogues as DNMT Inhibitors

Cytidine analogues with modifications at the 5-position of the pyrimidine (B1678525) ring are a cornerstone of epigenetic cancer therapy. Their primary mechanism of action involves a multi-step process that leads to the depletion of active DNMT enzymes and subsequent hypomethylation of DNA[1][2].

Signaling Pathway of DNMT Inhibition by 5-Substituted Cytidine Analogues

Caption: Mechanism of DNMT inhibition by 5-substituted cytidine analogs.

The process begins with the cellular uptake of the cytidine analog via nucleoside transporters. Once inside the cell, it is phosphorylated by cellular kinases to its active triphosphate form. This activated analog is then recognized by DNA polymerase and incorporated into newly synthesized DNA strands during replication. When a DNMT enzyme attempts to methylate the incorporated analog, a stable covalent adduct is formed between the enzyme and the DNA[2]. This trapping of the DNMT on the DNA marks it for proteasomal degradation, leading to a depletion of cellular DNMT levels. The resulting passive dilution of methylation marks over subsequent rounds of DNA replication leads to global DNA hypomethylation, reactivation of silenced tumor suppressor genes, and ultimately, apoptosis of the cancer cell[3].

Quantitative Data for Established Cytidine Analog DNMT Inhibitors

To provide a framework for the potential efficacy of novel compounds, the following table summarizes the inhibitory concentrations (IC50) of well-characterized cytidine analogs against various cancer cell lines.

| Compound | Cell Line | Assay Type | IC50 (µM) | Reference |

| 5-Azacytidine | Multiple Myeloma (various) | Cytotoxicity | ~0.8 - 3 | [4] |

| 5-Azacytidine | HL-60 (Leukemia) | Proliferation (GI50) | 0.29 | [3] |

| 5-Aza-2'-deoxycytidine | HT22 (Neuronal) | Proliferation | 5 - 20 | [5] |

| 5-Aza-2'-deoxycytidine | HCT-116 (Colon) | Apoptosis | Not specified | [3] |

| Zebularine | A549 (Lung) | Cell Growth | >50 | [6] |

Experimental Protocols for Evaluating DNMT Inhibitory Potential

The assessment of a novel compound like this compound as a DNMT inhibitor requires a series of well-defined experimental protocols.

In Vitro DNMT Activity Assay

This assay directly measures the enzymatic activity of DNMTs in the presence of the test compound.

Workflow for In Vitro DNMT Activity Assay

Caption: Workflow for a typical in vitro DNMT activity assay.

Detailed Methodology (based on commercially available kits):

-

Plate Preparation: A 96-well plate is coated with a universal DNMT substrate (e.g., poly(dI-dC)).

-

Reaction Mixture: A reaction mixture containing recombinant DNMT1 or nuclear extract, S-adenosylmethionine (SAM, the methyl donor), and the test compound at various concentrations is added to the wells.

-

Incubation: The plate is incubated at 37°C to allow the methylation reaction to proceed.

-

Detection: The plate is washed, and a primary antibody specific for 5-methylcytosine (B146107) (5-mC) is added. Following another wash, an enzyme-linked secondary antibody is added. Finally, a colorimetric or fluorometric substrate is added, and the signal is measured using a plate reader.

-

Data Analysis: The signal is inversely proportional to the inhibitory activity of the compound. The percentage of inhibition is calculated for each concentration, and the IC50 value is determined.

Cellular Proliferation and Cytotoxicity Assays

These assays determine the effect of the compound on the growth and viability of cancer cells.

Workflow for Cellular Proliferation Assay

Caption: General workflow for assessing cellular proliferation.

Detailed Methodology (MTT Assay):

-

Cell Seeding: Cancer cells are seeded in a 96-well plate and allowed to adhere overnight.

-

Compound Treatment: The cells are treated with the test compound at a range of concentrations.

-

Incubation: The plate is incubated for a period of 24 to 72 hours.

-

MTT Addition: A solution of 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) is added to each well.

-

Formazan (B1609692) Solubilization: After a further incubation period, the medium is removed, and the formazan crystals are solubilized with a suitable solvent (e.g., DMSO).

-

Absorbance Measurement: The absorbance is measured at a specific wavelength (e.g., 570 nm).

-

Data Analysis: The absorbance is proportional to the number of viable cells. The percentage of cell viability is calculated relative to untreated controls, and the concentration that inhibits cell growth by 50% (GI50) or is cytotoxic to 50% of the cells (IC50) is determined.

Future Directions for this compound Research

The presence of the azidopropyl group on the cytidine scaffold presents an intriguing opportunity for the development of multifunctional DNMT inhibitors. The azide (B81097) moiety can be utilized for "click" chemistry reactions, enabling the attachment of fluorescent probes, affinity tags, or drug delivery systems. This would facilitate studies on the compound's cellular uptake, subcellular localization, and target engagement.

To ascertain the potential of this compound as a DNMT inhibitor, future research should focus on:

-

Synthesis and Characterization: Detailed protocols for the chemical synthesis and purification of this compound.

-

Biochemical Evaluation: Determination of its in vitro inhibitory activity against recombinant DNMT1, DNMT3A, and DNMT3B.

-

Cellular Studies: Assessment of its antiproliferative and cytotoxic effects on a panel of cancer cell lines, and confirmation of its ability to induce DNA hypomethylation in a cellular context.

-

Mechanism of Action Studies: Elucidation of whether it acts as a mechanism-based inhibitor through incorporation into DNA and trapping of DNMT enzymes.

References

- 1. 5-Azacytidine, a Nucleoside Analogue of Cytidine, Inhibits DNA Methylation | MedChemExpress [medchemexpress.eu]

- 2. tandfonline.com [tandfonline.com]

- 3. DNA Methylation Inhibitor 5-Aza-2′-Deoxycytidine Induces Reversible Genome-Wide DNA Damage That Is Distinctly Influenced by DNA Methyltransferases 1 and 3B - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Non-nucleoside inhibitors of DNMT1 and DNMT3 for targeted cancer therapy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. 5-Aza-2'-deoxycytidine, a DNA methylation inhibitor, induces cytotoxicity, cell cycle dynamics and alters expression of DNA methyltransferase 1 and 3A in mouse hippocampus-derived neuronal HT22 cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. scirp.org [scirp.org]

Spectroscopic Analysis of 5-(3-Azidopropyl)cytidine: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic analysis of 5-(3-Azidopropyl)cytidine, a cytidine (B196190) analog of significant interest in biomedical research and drug development. Due to the limited availability of published experimental spectra for this compound, this guide presents a combination of experimental data for the parent molecule, cytidine, and predicted spectroscopic characteristics for its 5-azidopropyl derivative. This approach offers a robust framework for the identification and characterization of this compound.

Introduction

This compound is a modified nucleoside that incorporates a versatile azido (B1232118) group, rendering it a valuable tool for "click chemistry" reactions. This functionality allows for the specific labeling and tracking of nucleic acids in various biological processes. Understanding its structural and electronic properties through spectroscopic analysis is crucial for its application in research and as a potential therapeutic agent. This guide details the expected outcomes from key spectroscopic techniques, including Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), Infrared (IR) Spectroscopy, and Ultraviolet-Visible (UV-Vis) Spectroscopy.

Structural Comparison

The structural difference between cytidine and this compound is the addition of a 3-azidopropyl group at the C5 position of the pyrimidine (B1678525) ring. This modification is key to its utility in bioconjugation reactions.

Spectroscopic Data

The following tables summarize the experimental spectroscopic data for cytidine and the predicted data for this compound.

NMR Spectroscopy Data

Table 1: ¹H NMR Chemical Shifts (δ, ppm) in D₂O

| Proton | Cytidine (Experimental) | This compound (Predicted) |

| H6 | ~7.8 | ~7.9-8.0 |

| H5 | ~6.0 | - |

| H1' | ~5.9 | ~5.9 |

| H2' | ~4.3 | ~4.3 |

| H3' | ~4.2 | ~4.2 |

| H4' | ~4.1 | ~4.1 |

| H5'a, H5'b | ~3.8, ~3.7 | ~3.8, ~3.7 |

| Propyl-CH₂ (α to ring) | - | ~2.5-2.7 |

| Propyl-CH₂ (β) | - | ~1.8-2.0 |

| Propyl-CH₂ (γ, azide) | - | ~3.3-3.5 |

Table 2: ¹³C NMR Chemical Shifts (δ, ppm) in D₂O

| Carbon | Cytidine (Experimental) | This compound (Predicted) |

| C4 | ~167 | ~167 |

| C2 | ~158 | ~158 |

| C6 | ~142 | ~143-145 |

| C5 | ~97 | ~110-115 |

| C1' | ~90 | ~90 |

| C4' | ~85 | ~85 |

| C2' | ~75 | ~75 |

| C3' | ~70 | ~70 |

| C5' | ~62 | ~62 |

| Propyl-C (α to ring) | - | ~25-30 |

| Propyl-C (β) | - | ~28-33 |

| Propyl-C (γ, azide) | - | ~50-55 |

Mass Spectrometry Data

Table 3: Predicted Mass Spectrometry Fragmentation for this compound

| m/z (Predicted) | Ion |

| 326.13 | [M+H]⁺ (Molecular Ion) |

| 298.12 | [M+H - N₂]⁺ |

| 214.09 | [M+H - Ribose]⁺ (Azidopropyl-cytosine fragment) |

| 112.05 | [Cytosine+H]⁺ |

Note: The primary fragmentation pathway for cytidine and its derivatives is the neutral loss of the ribose moiety.[1][2]

Infrared (IR) Spectroscopy Data

Table 4: Key IR Absorption Bands (cm⁻¹)

| Functional Group | Cytidine (Experimental) | This compound (Predicted) |

| O-H, N-H stretch | 3400-3100 (broad) | 3400-3100 (broad) |

| C-H stretch (ribose) | ~2900 | ~2950-2850 |

| N₃ stretch (azide) | - | ~2100 (strong, sharp) |

| C=O stretch | ~1650 | ~1650 |

| C=C, C=N stretch | ~1600-1450 | ~1600-1450 |

| C-O stretch (ribose) | ~1100-1000 | ~1100-1000 |

Note: The most characteristic feature in the IR spectrum of this compound is the strong, sharp absorption band around 2100 cm⁻¹ due to the azide (B81097) group's asymmetric stretching vibration.[3][4]

UV-Vis Spectroscopy Data

Table 5: UV-Vis Absorption Maxima (λmax) in Aqueous Solution (pH 7)

| Compound | λmax (nm) |

| Cytidine | ~271 |

| This compound (Predicted) | ~275-280 |

Note: Alkylation at the C5 position of cytidine is expected to cause a slight red-shift (bathochromic shift) in the UV absorption maximum.[5]

Experimental Protocols

The following are generalized protocols for the spectroscopic analysis of this compound.

NMR Spectroscopy

-

Sample Preparation: Dissolve ~5-10 mg of this compound in 0.5-0.7 mL of deuterium (B1214612) oxide (D₂O) or deuterated dimethyl sulfoxide (B87167) (DMSO-d₆).

-

¹H NMR Acquisition: Acquire a one-dimensional ¹H NMR spectrum using a 400 MHz or higher field spectrometer. Typical parameters include a 30° pulse angle, a relaxation delay of 1-2 seconds, and 16-64 scans.

-

¹³C NMR Acquisition: Acquire a one-dimensional ¹³C NMR spectrum with proton decoupling. Due to the lower natural abundance and sensitivity of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay may be required.

-

2D NMR (COSY, HSQC, HMBC): To confirm assignments, acquire two-dimensional NMR spectra such as COSY (Correlation Spectroscopy) to identify proton-proton couplings, HSQC (Heteronuclear Single Quantum Coherence) to correlate protons with their directly attached carbons, and HMBC (Heteronuclear Multiple Bond Correlation) to identify long-range proton-carbon couplings.

Mass Spectrometry

-

Sample Preparation: Prepare a dilute solution of this compound (~1-10 µg/mL) in a suitable solvent such as methanol (B129727) or acetonitrile/water.

-

Ionization: Use a soft ionization technique such as Electrospray Ionization (ESI) to minimize in-source fragmentation and observe the molecular ion.

-

Mass Analysis: Acquire a full scan mass spectrum in positive ion mode to determine the mass of the protonated molecule [M+H]⁺.

-

Tandem MS (MS/MS): To elucidate the fragmentation pattern, perform a product ion scan on the isolated molecular ion. This involves selecting the [M+H]⁺ ion and subjecting it to collision-induced dissociation (CID) to generate fragment ions.

Infrared (IR) Spectroscopy

-

Sample Preparation: For solid samples, use the Attenuated Total Reflectance (ATR) technique by placing a small amount of the powder directly on the ATR crystal. Alternatively, prepare a KBr pellet by mixing a small amount of the sample with dry potassium bromide and pressing it into a thin disk.

-

Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

-

Data Analysis: Identify the characteristic absorption bands for the functional groups present in the molecule, paying close attention to the strong azide stretch around 2100 cm⁻¹.

UV-Vis Spectroscopy

-

Sample Preparation: Prepare a dilute solution of this compound in a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) using a quartz cuvette. The concentration should be adjusted to yield an absorbance between 0.1 and 1.0 at the λmax.

-

Data Acquisition: Record the UV-Vis absorption spectrum over a wavelength range of approximately 200-400 nm.

-

Data Analysis: Determine the wavelength of maximum absorbance (λmax).

Experimental and Logical Workflows

The following diagrams illustrate the logical workflow for the spectroscopic analysis and the structural relationship of the compound.

This guide provides a foundational understanding of the spectroscopic properties of this compound. For definitive structural confirmation, the acquisition of experimental data for the synthesized compound is essential. The predicted values herein serve as a valuable reference for researchers working with this important molecule.

References

The Advent of Azido-Modified Nucleosides: A Technical Guide to Their Discovery, Development, and Application

For Researchers, Scientists, and Drug Development Professionals

Introduction

The discovery and development of azido-modified nucleosides represent a landmark achievement in medicinal chemistry and antiviral therapy. These synthetic analogs of natural nucleosides, characterized by the replacement of a hydroxyl group with an azido (B1232118) (-N₃) group, have revolutionized the treatment of retroviral infections, most notably Human Immunodeficiency Virus (HIV). This technical guide provides an in-depth exploration of the core scientific principles, from the initial synthesis and discovery of these compounds to their mechanism of action and clinical application. We will delve into the pivotal role of azidothymidine (AZT), the first approved antiretroviral agent, and explore the broader landscape of azido-modified nucleosides in drug discovery and biomedical research.

Discovery and Serendipitous Application of Azidothymidine (AZT)

The journey of azido-modified nucleosides began not as an antiviral endeavor, but in the quest for novel anticancer agents. In 1964, Jerome Horwitz synthesized 3'-azido-3'-deoxythymidine (AZT, also known as zidovudine) with the hypothesis that it might inhibit cancer cell replication.[1] However, initial studies in animal models showed a lack of significant anticancer activity, and the compound was subsequently shelved.

The emergence of the HIV/AIDS epidemic in the early 1980s spurred an urgent search for effective antiviral therapies. Recognizing that HIV is a retrovirus, which relies on the enzyme reverse transcriptase to replicate, researchers began screening existing compounds for inhibitory activity against this viral enzyme. In 1984, a team of scientists at Burroughs Wellcome (now part of GlaxoSmithKline) resynthesized and tested AZT, revealing its potent inhibitory effect on HIV reverse transcriptase.[1] This pivotal discovery led to rapid clinical development, and in 1987, AZT became the first drug approved by the U.S. Food and Drug Administration (FDA) for the treatment of HIV/AIDS, marking a turning point in the management of the disease.[2]

Mechanism of Action: Chain Termination of Viral DNA Synthesis

The therapeutic efficacy of azido-modified nucleosides lies in their ability to act as chain terminators during the reverse transcription of viral RNA into DNA. This process is central to the replication cycle of retroviruses like HIV.

Signaling Pathway of HIV Reverse Transcription and Inhibition by AZT

The following diagram illustrates the mechanism of action of AZT in inhibiting HIV replication.

References

- 1. Ultrasensitive method to quantify intracellular zidovudine mono-, di- and triphosphate concentrations in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Improved method to quantify intracellular zidovudine mono- and triphosphate in peripheral blood mononuclear cells by liquid chromatography-tandem mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]

Theoretical Modeling of 5-(3-Azidopropyl)cytidine Incorporation: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The site-specific incorporation of modified nucleotides into nucleic acids is a cornerstone of modern biotechnology and drug development. 5-(3-Azidopropyl)cytidine, a cytidine (B196190) analog featuring a bioorthogonal azido (B1232118) group, offers a versatile tool for the labeling, tracking, and manipulation of DNA. Understanding the molecular intricacies of its incorporation by DNA polymerases is paramount for optimizing its application. This technical guide provides a comprehensive overview of the theoretical modeling of this compound incorporation, integrating available quantitative data, detailed experimental protocols for model validation, and workflow visualizations. Due to the limited direct theoretical studies on this specific analog, this guide draws upon established principles and data from closely related 5-substituted cytidine analogs to construct a robust theoretical framework.

Introduction to this compound

This compound is a modified nucleoside that, once phosphorylated to its triphosphate form (5-aza-dCTP), can be utilized by DNA polymerases as a substrate for DNA synthesis. The key feature of this molecule is the 3-azidopropyl group attached to the C5 position of the cytosine base. This azide (B81097) moiety serves as a bioorthogonal handle, enabling specific chemical ligation to a variety of probes and molecules via "click chemistry," without interfering with biological processes. This functionality has led to its use in a range of applications, including DNA labeling, pull-down assays, and the study of DNA-protein interactions.

The efficiency and fidelity of 5-(3-Azidopropyl)dCTP incorporation are critical for its utility. Theoretical modeling, in conjunction with experimental validation, provides a powerful approach to elucidate the structural and energetic factors that govern its interaction with DNA polymerases and its subsequent integration into the nascent DNA strand.

Theoretical Modeling of Modified Nucleotide Incorporation

The incorporation of a nucleotide by a DNA polymerase is a multi-step process involving initial binding, a conformational change of the enzyme, catalysis, and product release. Computational methods such as molecular dynamics (MD) simulations and quantum mechanics/molecular mechanics (QM/MM) are invaluable tools for dissecting these steps at an atomic level.

Molecular Dynamics (MD) Simulations

MD simulations can provide insights into the conformational dynamics of the DNA polymerase, the DNA substrate, and the incoming modified nucleotide. For 5-substituted cytidine analogs, MD simulations can be employed to:

-

Assess Active Site Compatibility: Simulations can model the docking of 5-(3-Azidopropyl)dCTP into the active site of a DNA polymerase. This can reveal potential steric clashes between the 3-azidopropyl group and key amino acid residues in the polymerase's "fingers" and "thumb" domains, which are crucial for proper nucleotide binding and catalysis.

-

Analyze Base Pairing Geometry: MD simulations can be used to study the stability and geometry of the Watson-Crick base pair formed between the incoming this compound and a guanine (B1146940) in the template strand. The bulky and flexible 3-azidopropyl group may influence the planarity and hydrogen bonding of the base pair.

-

Investigate Conformational Changes: The incorporation of a nucleotide is often accompanied by a large-scale conformational change in the polymerase, from an "open" to a "closed" state. MD simulations can explore how the 5-(3-Azidopropyl) modification might affect the energetics and pathway of this transition, which is a key checkpoint for fidelity.

Quantum Mechanics/Molecular Mechanics (QM/MM)

QM/MM methods are essential for studying the chemical step of nucleotide incorporation, which involves bond formation and breaking. A QM/MM approach would treat the reactive center (the incoming nucleotide's alpha-phosphate, the 3'-hydroxyl of the primer, and key catalytic residues and metal ions) with a high level of quantum mechanical theory, while the rest of the protein and solvent are treated with classical molecular mechanics. For 5-(3-Azidopropyl)dCTP, QM/MM studies could:

-

Calculate Reaction Energy Barriers: By mapping the reaction pathway, QM/MM can determine the activation energy for the nucleotidyl transfer reaction. This allows for a direct comparison of the incorporation efficiency of the modified nucleotide relative to its natural counterpart, dCTP.

-

Elucidate the Role of Metal Ions: DNA polymerases utilize two or three divalent metal ions in their active site to catalyze the reaction. QM/MM simulations can clarify how the 5-substitution might alter the coordination of these metal ions and their role in stabilizing the transition state.

-

Analyze Electronic Effects: The azido group, while not directly involved in base pairing, could have subtle electronic effects on the pyrimidine (B1678525) ring that might influence hydrogen bonding strength and stacking interactions. QM calculations can quantify these effects.

Quantitative Data on Modified Cytidine Analog Incorporation

| Nucleotide | DNA Polymerase | Apparent Km (µM) | Apparent Vmax | Competitive Inhibitor (Ki, µM) | Reference |

| dCTP | Mammalian DNA Polymerase α | 2.0 | - | - | [1] |

| 5-AZA-dCTP | Mammalian DNA Polymerase α | 3.0 | Slightly lower than dCTP | 4.3 (weak competitive inhibitor) | [1] |

Table 1: Kinetic parameters for the incorporation of dCTP and 5-AZA-dCTP by mammalian DNA polymerase alpha.

This data suggests that modifications at the C5 position of cytidine can be accommodated by DNA polymerases, albeit with a potential slight decrease in binding affinity (higher Km) and catalytic efficiency (lower Vmax). The 3-azidopropyl group is larger than the aza- substitution, so a more significant impact on the kinetic parameters might be expected.

Experimental Protocols for Model Validation

Theoretical models of this compound incorporation must be validated by experimental data. The following are key experimental protocols used to measure the kinetic parameters of modified nucleotide incorporation.

Primer Extension Assay

This assay is a straightforward method to qualitatively and semi-quantitatively assess whether a modified nucleotide is incorporated by a DNA polymerase.

Methodology:

-

Substrate Preparation: A primer is annealed to a template DNA strand, creating a primer-template junction. The primer is typically radiolabeled (e.g., with 32P) or fluorescently labeled for detection.

-

Reaction Setup: The primer-template DNA is incubated with a DNA polymerase and a mixture of dNTPs. In the experimental reaction, the natural dCTP is replaced with 5-(3-Azidopropyl)dCTP. Control reactions are run with all-natural dNTPs and without dCTP.

-

Reaction and Quenching: The reaction is allowed to proceed for a set time and then quenched, typically by the addition of EDTA and a denaturing loading buffer.

-

Gel Electrophoresis: The reaction products are separated by size using denaturing polyacrylamide gel electrophoresis (PAGE).

-

Analysis: The gel is visualized by autoradiography or fluorescence imaging. The presence of a longer product band in the experimental lane compared to the no-dCTP control indicates incorporation of the modified nucleotide. The intensity of the band can provide a semi-quantitative measure of incorporation efficiency.

Steady-State and Pre-Steady-State Kinetics

To obtain quantitative kinetic parameters (Km and kcat, or Kd and kpol), steady-state and pre-steady-state kinetic analyses are performed.

Methodology for Steady-State Kinetics:

-

Reaction Conditions: Reactions are set up under conditions where the concentration of the DNA substrate is much higher than the enzyme concentration, and the reaction is allowed to proceed for a time sufficient to observe multiple turnovers.

-

Varying Substrate Concentration: A series of reactions are performed with a fixed concentration of DNA polymerase and primer-template DNA, while the concentration of 5-(3-Azidopropyl)dCTP is varied.

-

Measurement of Initial Velocity: The initial velocity (v0) of the reaction is measured for each substrate concentration. This is typically done by taking time points and quantifying the amount of extended primer.

-

Data Analysis: The initial velocities are plotted against the substrate concentration, and the data are fitted to the Michaelis-Menten equation to determine the Km and Vmax (from which kcat can be calculated).

Methodology for Pre-Steady-State Kinetics:

-

Rapid Quench-Flow: These experiments are performed using a rapid quench-flow instrument to measure the kinetics of the first turnover of the enzyme.

-

Reaction Conditions: The concentration of the DNA polymerase is typically in excess of or equal to the primer-template DNA concentration.

-

Measurement of Product Formation: The reaction is initiated by rapidly mixing the enzyme-DNA complex with the modified nucleotide and Mg2+, and then quenched at very short time intervals (milliseconds to seconds).

-

Data Analysis: The amount of product formed over time is plotted. A "burst" of product formation followed by a slower steady-state rate is indicative of a rate-limiting step after the chemical step (e.g., product release). The data is fit to appropriate kinetic models to extract the elemental rate constants, including the rate of polymerization (kpol) and the dissociation constant for the nucleotide (Kd).

Visualizing Workflows and Pathways

Theoretical Modeling Workflow

The process of theoretically modeling the incorporation of a modified nucleotide involves a synergistic interplay between computational and experimental approaches.

Bioorthogonal Labeling Workflow

The incorporation of this compound is the first step in a powerful bioorthogonal labeling strategy. The azide group allows for the subsequent attachment of a reporter molecule.

Conclusion and Future Directions

The theoretical modeling of this compound incorporation is a crucial area of research for advancing its applications in molecular biology and drug development. While direct computational studies on this specific analog are currently lacking, the principles derived from studies of other 5-substituted pyrimidines provide a solid foundation for understanding its behavior. Future work should focus on performing detailed MD and QM/MM simulations of 5-(3-Azidopropyl)dCTP with various DNA polymerases to elucidate the precise structural and energetic determinants of its incorporation. These theoretical predictions, when coupled with rigorous experimental kinetic analysis, will enable the rational design of polymerases with enhanced efficiency for incorporating this and other modified nucleotides, thereby expanding the toolkit for nucleic acid manipulation and analysis.

References

In-Depth Technical Guide: Stability and Storage of 5-(3-Azidopropyl)cytidine

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for 5-(3-Azidopropyl)cytidine, a cytidine (B196190) nucleoside analog increasingly utilized in biomedical research and drug development. Due to the limited availability of direct stability data for this specific compound, this guide leverages information from structurally related azide-modified nucleosides and established principles of chemical stability to provide informed recommendations. It outlines potential degradation pathways, suggested storage protocols, and detailed methodologies for conducting stability-indicating studies. This document is intended to serve as a valuable resource for ensuring the integrity and proper handling of this compound in a laboratory setting.

Introduction

This compound is a modified nucleoside that incorporates an azido (B1232118) group, rendering it a valuable tool for bioconjugation via "click chemistry" reactions. Its applications span various research areas, including the labeling and tracking of nucleic acids, and the development of therapeutic agents. The chemical stability of such a molecule is paramount for the reproducibility of experimental results and the efficacy and safety of potential therapeutic applications. This guide addresses the critical aspects of stability and storage to ensure the compound's integrity.

Chemical Structure and Properties

-

IUPAC Name: this compound

-

Molecular Formula: C₁₂H₁₈N₆O₅

-

Molecular Weight: 326.31 g/mol

-

Key Functional Groups: Cytosine base, ribose sugar, azidopropyl side chain. The presence of the azide (B81097) group is key to its utility in click chemistry but also a potential site for degradation.

Stability Profile

Direct quantitative stability data for this compound is not extensively available in peer-reviewed literature. However, based on the known stability of similar azide-containing nucleosides and general chemical principles, a stability profile can be inferred.

pH-Dependent Stability

The stability of nucleoside analogs can be significantly influenced by pH. For instance, a related compound, 4'-azidocytidine (B1678695), has been shown to degrade into cytosine and azide in aqueous solutions, with the degradation being faster in acidic conditions compared to neutral solutions[1]. It is plausible that this compound could undergo similar pH-dependent degradation.

Thermal Stability

Elevated temperatures are expected to accelerate the degradation of this compound. For long-term storage, low temperatures are crucial. General recommendations for azide-labeled biomolecules suggest storage at -20°C or -80°C to minimize degradation[2].

Photostability

While specific photostability data is unavailable, many nucleoside analogs are sensitive to light. Exposure to UV or even ambient light over extended periods could potentially lead to degradation. Therefore, it is recommended to store the compound protected from light[2].

Stability in Solution

The stability of this compound in solution will depend on the solvent, pH, and temperature. Aqueous solutions are generally less stable than organic solutions like DMSO. For experimental use, it is advisable to prepare fresh solutions and avoid repeated freeze-thaw cycles. If storage of solutions is necessary, they should be aliquoted and stored at -80°C.

Recommended Storage Conditions

To ensure the long-term integrity of this compound, the following storage conditions are recommended. These are based on general best practices for azide-modified nucleosides.

| Condition | Solid Form | In Solution (e.g., DMSO) |

| Temperature | -20°C or -80°C for long-term storage[2]. | -80°C for long-term storage[2]. |

| Light | Store in the dark (e.g., in an amber vial)[2]. | Store in the dark (e.g., in an amber vial)[2]. |

| Atmosphere | Store under an inert atmosphere (e.g., argon or nitrogen) if possible. | Not typically required for frozen aliquots. |

| Handling | Avoid repeated freeze-thaw cycles. Aliquot solutions upon preparation. | Use freshly prepared solutions for experiments whenever possible. |

Potential Degradation Pathways

The primary degradation pathway for azide-modified nucleosides can involve the loss of the azide group[1]. For this compound, a plausible degradation pathway could involve the cleavage of the azidopropyl side chain or hydrolysis of the glycosidic bond, particularly under harsh acidic or basic conditions.

Caption: Potential degradation pathway of this compound.

Experimental Protocols for Stability Assessment

To definitively determine the stability of this compound, forced degradation studies are recommended. These studies intentionally expose the compound to harsh conditions to identify potential degradation products and pathways, which is crucial for developing stability-indicating analytical methods[3][4][5].

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study on this compound.

-

Preparation of Stock Solution: Prepare a stock solution of this compound in a suitable solvent (e.g., methanol (B129727) or water) at a known concentration (e.g., 1 mg/mL).

-

Stress Conditions:

-

Acid Hydrolysis: Treat the stock solution with 0.1 M HCl at room temperature and at an elevated temperature (e.g., 60°C) for various time points (e.g., 2, 4, 8, 24 hours). Neutralize the samples with 0.1 M NaOH before analysis.

-

Base Hydrolysis: Treat the stock solution with 0.1 M NaOH at room temperature and at an elevated temperature (e.g., 60°C) for various time points. Neutralize the samples with 0.1 M HCl before analysis.

-

Oxidative Degradation: Treat the stock solution with 3% H₂O₂ at room temperature for various time points.

-

Thermal Degradation: Expose the solid compound and the stock solution to dry heat (e.g., 80°C) for various time points.

-

Photolytic Degradation: Expose the solid compound and the stock solution to UV light (e.g., 254 nm) and visible light for a defined period.

-

-

Sample Analysis: Analyze the stressed samples at each time point using a stability-indicating analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection. A gradient elution method is often required to separate the parent compound from its degradation products[1][6].

-

Data Analysis:

-

Calculate the percentage of degradation of this compound under each stress condition.

-

Identify and quantify the major degradation products.

-

If coupled with mass spectrometry (LC-MS), elucidate the structures of the degradation products.

-

Caption: Workflow for a forced degradation study.

Analytical Methods for Stability Testing

High-Performance Liquid Chromatography (HPLC) is the most common and effective technique for assessing the stability of nucleoside analogs[1][6].

-

Column: A reversed-phase column (e.g., C18) is typically used.

-

Mobile Phase: A gradient of an aqueous buffer (e.g., ammonium (B1175870) acetate (B1210297) or phosphate (B84403) buffer) and an organic solvent (e.g., acetonitrile (B52724) or methanol) is often employed.

-

Detection: UV detection at a wavelength corresponding to the maximum absorbance of the cytosine chromophore (around 270-280 nm) is suitable.

-

Mass Spectrometry (MS) Coupling: Coupling HPLC with a mass spectrometer (LC-MS) is highly recommended for the identification and structural elucidation of degradation products.

Conclusion

While specific stability data for this compound is limited, a conservative approach to storage and handling is recommended based on the known properties of related azide-modified nucleosides. Storing the compound in solid form at low temperatures (-20°C or -80°C) and protected from light is crucial for maintaining its integrity. For experimental work, the use of freshly prepared solutions is advised. The implementation of forced degradation studies and the development of a validated stability-indicating HPLC method are essential for researchers and drug developers to ensure the quality and reliability of their work with this important molecule.

References

- 1. Chemical stability of 4'-azidocytidine and its prodrug balapiravir - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. jyoungpharm.org [jyoungpharm.org]

- 4. Development of forced degradation and stability indicating studies of drugs—A review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. longdom.org [longdom.org]